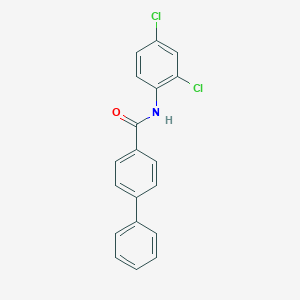

N-(2,4-dichlorophenyl)-4-phenylbenzamide

Description

N-(2,4-dichlorophenyl)-4-phenylbenzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a 2,4-dichlorophenylamine group at the nitrogen atom and a 4-phenyl moiety on the benzene ring. Its IUPAC name reflects its structural features: the dichlorophenyl group at the 2- and 4-positions and the biphenyl system (Figure 1).

Properties

Molecular Formula |

C19H13Cl2NO |

|---|---|

Molecular Weight |

342.2 g/mol |

IUPAC Name |

N-(2,4-dichlorophenyl)-4-phenylbenzamide |

InChI |

InChI=1S/C19H13Cl2NO/c20-16-10-11-18(17(21)12-16)22-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,22,23) |

InChI Key |

LIVMUDVIMKFBTF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

N-(2,4-dichlorophenyl)-4-phenylbenzamide has been investigated for its potential as an anticancer agent . Studies have shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For instance, a series of benzamide derivatives demonstrated significant inhibition of cell proliferation in breast cancer models, with some compounds showing IC50 values significantly lower than standard chemotherapeutics like cisplatin .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been tested against a range of bacterial strains and fungi, showing effective inhibition at certain concentrations. This makes it a candidate for further development as an antimicrobial agent .

Neuropharmacology

The compound has also been explored for its potential role in neuropharmacology. Some derivatives have shown promise as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases such as Alzheimer's. These findings suggest that this compound could contribute to the development of new treatments for cognitive disorders .

Industrial Applications

This compound is utilized in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for use as an intermediate in the production of more complex organic molecules. The compound's stability and reactivity allow it to serve as a building block in various industrial processes.

| Compound Derivative | Target Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.4 | |

| Compound B | HT-29 | 0.8 | |

| Compound C | A549 | 1.5 |

Case Study: Anticancer Activity

A study conducted on a series of N-(2,4-dichlorophenyl)-benzamide derivatives highlighted their cytotoxic effects against breast cancer cell lines (MDA-MB-231). The research demonstrated that specific modifications to the benzamide structure significantly enhanced anticancer potency compared to traditional therapies .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons

Key Observations :

- Polar Substituents : The methylsulfonyl group in the thiazole derivative (427.3 g/mol) introduces polarity, likely improving aqueous solubility compared to the hydrophobic 4-phenyl group in the target compound .

- Positional Isomerism : 4-Chloro-N-(2-methoxyphenyl)benzamide demonstrates how substituent position (e.g., 2-methoxy vs. 2,4-dichloro) impacts electronic effects, with methoxy providing resonance stabilization .

Spectral and Crystallographic Data

Table 2: Spectroscopic Comparisons

Key Observations :

- Tautomerism : Triazole-thione derivatives (e.g., compounds [7–9]) exhibit tautomeric equilibria, confirmed by the absence of S-H IR bands (~2500–2600 cm⁻¹) and presence of C=S vibrations (~1247–1255 cm⁻¹) .

Preparation Methods

Reaction Mechanism and Optimization

4-Phenylbenzoyl chloride reacts with 2,4-dichloroaniline in dichloromethane (DCM) or tetrahydrofuran (THF) at reflux (40–60°C). A base such as triethylamine is often added to neutralize HCl generated during the reaction. The reaction typically completes within 12 hours, as monitored by thin-layer chromatography (TLC). Purification via column chromatography (petroleum ether:ethyl acetate = 2:1) yields the product as a white solid in ~81% yield.

Key Data :

-

1H-NMR (DMSO-d6) : δ 10.45 (s, 1H, NH), 7.54–8.03 (m, aromatic protons).

-

HRMS : [M+Na]+ calculated for C19H13Cl2NO: 364.0272, found: 364.0275.

DCC/HOBt-Mediated Coupling for Enhanced Efficiency

For substrates sensitive to acyl chlorides, carbodiimide-mediated coupling offers a milder alternative. This method, employed in anticonvulsant benzamide synthesis, utilizes dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to activate 4-phenylbenzoic acid.

Procedure and Yield

4-Phenylbenzoic acid (0.75 mmol) is dissolved in THF with DCC (0.75 mmol) and HOBt (0.75 mmol). After 1 hour of activation at 0°C, 2,4-dichloroaniline (0.75 mmol) is added, and the mixture is stirred at room temperature for 24 hours. The crude product is purified via column chromatography (silica gel, hexane:ethyl acetate), yielding 46–80%.

Advantages :

Microwave-Assisted Synthesis Using Heteropolyacid Catalysts

Microwave irradiation significantly accelerates reaction times while improving yields. A Keggin-type heteropolyacid (H3PW12O40) catalyzes the condensation of 2-phenyl-1,3-benzoxazin-4-one with 2,4-dichloroaniline under solvent-free conditions.

Optimized Protocol

A mixture of 2-phenyl-1,3-benzoxazin-4-one (1 mmol), 2,4-dichloroaniline (1 mmol), and H3PW12O40 (5 mol%) is irradiated at 100°C for 15 minutes. The product precipitates upon cooling and is recrystallized from ethanol, achieving 97% yield.

Characterization :

Comparative Analysis of Methodologies

Key Observations :

-

Microwave-assisted synthesis offers the highest yield and shortest reaction time.

-

Classical methods remain valuable for scalability and simplicity.

Purification and Characterization Techniques

Column Chromatography

Silica gel chromatography with petroleum ether:ethyl acetate (2:1) effectively separates the product from unreacted starting materials.

Recrystallization

Ethanol or ethyl acetate/water mixtures yield high-purity crystals, as evidenced by sharp melting points (205–281°C).

Q & A

Q. What are the key synthetic methodologies for preparing N-(2,4-dichlorophenyl)-4-phenylbenzamide?

The synthesis typically involves coupling a benzoyl chloride derivative with a substituted aniline. For example:

- Step 1 : Prepare 4-phenylbenzoyl chloride via reaction of 4-phenylbenzoic acid with thionyl chloride (SOCl₂) under reflux.

- Step 2 : React 4-phenylbenzoyl chloride with 2,4-dichloroaniline in anhydrous dichloromethane (DCM) using triethylamine (Et₃N) as a base to neutralize HCl byproducts.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to achieving yields >75% .

Q. How is the structural conformation of this compound validated?

Structural confirmation employs:

- X-ray crystallography : Reveals a trans conformation of the amide group (H–N–CO), with dihedral angles of 58.3° between the benzamide and dichlorophenyl rings. Hydrogen bonding (N–H⋯O) forms infinite chains along the crystallographic c-axis .

- Spectroscopy : ¹H/¹³C NMR detects aromatic proton environments (δ 7.2–8.1 ppm) and carbonyl signals (C=O at ~168 ppm). IR confirms amide C=O stretching (~1650 cm⁻¹) .

Q. What preliminary biological screening assays are used for this compound?

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR, COX-2) using fluorogenic substrates.

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound derivatives?

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to enhance electrophilicity and receptor binding.

- Amide modifications : Replace the benzamide with heterocyclic moieties (e.g., pyrazole, oxadiazole) to improve metabolic stability .

- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., Bcl-2, tubulin) .

Q. What strategies resolve contradictions in solubility and bioavailability data?

- Solubility enhancement : Co-crystallization with cyclodextrins or formulation as nanocrystals via wet milling.

- Permeability assays : Parallel artificial membrane permeability assay (PAMPA) to correlate logP values (e.g., experimental vs. QSPR-predicted) .

- Metabolic stability : Liver microsome assays (e.g., rat/human) to identify cytochrome P450-mediated degradation pathways .

Q. How do computational models predict physicochemical properties of this compound?

- Quantum mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometry and predict dipole moments, polarizability, and HOMO-LUMO gaps.

- Quantitative Structure-Property Relationship (QSPR) : Neural networks trained on datasets (e.g., PubChem) estimate logP, pKa, and aqueous solubility .

- Molecular dynamics (MD) : Simulate lipid bilayer interactions to assess passive diffusion in drug delivery .

Q. What analytical techniques confirm batch-to-batch consistency in synthesis?

- HPLC-DAD/MS : Quantify purity (>98%) and detect trace impurities (e.g., unreacted aniline).

- DSC/TGA : Monitor thermal stability (decomposition onset >200°C) and polymorphic transitions.

- Elemental analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.